Lipophilicity (XLogP3) Comparison: Bromo-Methyl vs. Dimethyl Analog
The target compound exhibits a computed XLogP3 of 5.8 [1], which is approximately 0.3 log units higher than that of its closest commercially available analog, (E)-N-(3,4-dimethylphenyl)-3-(3-phenoxyphenyl)-2-propenamide (CAS 478258-20-7), which has an XLogP3 of ~5.5 . This 0.3 log unit increase corresponds to roughly a twofold enhancement in predicted membrane partitioning for the bromo-methyl derivative. In the context of cinnamamide EGFR inhibitor SAR, lipophilicity within this range correlates with cellular permeability, and small logP differences can shift both potency and off-target binding profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.8 (PubChem XLogP3) |
| Comparator Or Baseline | ~5.5 for CAS 478258-20-7 (dimethyl analog) |
| Quantified Difference | +0.3 log units (~2× predicted membrane partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A measurable difference in lipophilicity directly affects compound handling, membrane permeability, and assay performance, making CAS 478258-27-4 a distinct chemical entity rather than a functional replacement for the dimethyl analog.
- [1] PubChem. N-(4-Bromo-3-methylphenyl)-3-(3-phenoxyphenyl)acrylamide, CID 6115505. Computed Properties: XLogP3 = 5.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6115505 (accessed 2026-05-02). View Source
- [2] Zhang, M. et al. (2012) 'Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors', Medicinal Chemistry Research, 22(2), pp. 986–994. doi:10.1007/s00044-012-0095-2. View Source
